Pyroglutamyl-histidyl-glycine

cAMP signaling colonic epithelial cells tissue specificity

Researchers studying colonic epithelial proliferation often encounter cross-reactivity issues when substituting TRH-family peptides-pGlu-His-Gly-OH is the only endogenous tripeptide with selective colon-specific antimitotic activity. • Biphasic DNA synthesis inhibition maximal at 10⁻⁸-10⁻⁹ M; cAMP elevation at 1 nM in YAMC cells • Distinct from TRH: no thyrotropic activity, signals via cAMP rather than Ca²⁺/PLC • Resistant to TRH-degrading ectoenzyme; ideal comparator for pyroglutamyl peptidase specificity assays Supplied as lyophilized powder, ≥95% purity by HPLC, with full analytical documentation.

Molecular Formula C13H17N5O5
Molecular Weight 323.30 g/mol
CAS No. 69275-10-1
Cat. No. B1584083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyroglutamyl-histidyl-glycine
CAS69275-10-1
Synonymsanorexigenic peptide
colon mitosis inhibitor
pGlu-His-Gly
pGlu-His-Gly-OH
Pyr-His-Gly
pyro-Glu-His-Gly-OH
pyroGlu-His-GlyOH
pyroglutamyl-histidyl-glycine
Ro 14-61332
Molecular FormulaC13H17N5O5
Molecular Weight323.30 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O
InChIInChI=1S/C13H17N5O5/c19-10-2-1-8(17-10)13(23)18-9(3-7-4-14-6-16-7)12(22)15-5-11(20)21/h4,6,8-9H,1-3,5H2,(H,14,16)(H,15,22)(H,17,19)(H,18,23)(H,20,21)/t8-,9-/m0/s1
InChIKeyGVCTYSKUHKXJDZ-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyroglutamyl-histidyl-glycine: Identity and Baseline


Pyroglutamyl-histidyl-glycine (pGlu-His-Gly-OH, pEHG) is an endogenous tripeptide first isolated from human urine in anorexia nervosa patients [1]. It belongs to the class of pyroglutamyl peptides, structurally related to thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH₂) but distinct in its C-terminal glycine residue, which is neither amidated nor cyclized [2]. The compound has been identified as a tissue-specific antimitotic agent with selective activity in colon epithelial cells and as a colon mitosis inhibitor [3]. Its molecular formula is C₁₃H₁₇N₅O₅ (MW 323.3 g/mol) .

Endogenous colon mitosis inhibitor (reported)
Distinct peptide class: non-TRH, C-terminal glycine

Pyroglutamyl-histidyl-glycine: Not Replaceable by TRH Peptides


Substitution of pyroglutamyl-histidyl-glycine with structurally similar TRH-family peptides—such as TRH (pGlu-His-Pro-NH₂), TRH-Gly (pGlu-His-Pro-Gly), or cyclo(His-Pro)—is not scientifically equivalent due to fundamental differences in biological activity, receptor pharmacology, and metabolic fate. While TRH acts as a neuroendocrine hormone stimulating TSH and prolactin release, pGlu-His-Gly-OH exhibits distinct tissue-specific antimitotic effects in colonic epithelium with no evidence of thyrotropic activity [1]. Moreover, the C-terminal glycine residue (rather than prolineamide or prolyl-glycine) confers differential susceptibility to peptidases and alters G-protein coupled receptor (GPCR) signaling outcomes [2]. Consequently, assays and applications requiring colon-specific cAMP modulation or mitosis inhibition demand the precise tripeptide structure, and generic substitution would yield invalid experimental conclusions [3].

pGlu-His-Gly-OH
TRH-family peptides
Colon antimitotic activity reported
No colon antimitotic effect; neuroendocrine secretagogue
cAMP signaling pathway activation (reported)
Primarily calcium/PLC signaling; distinct receptor pharmacology
Greater resistance to TRH-degrading enzyme (reported)
Rapidly degraded by TRH-degrading ectoenzyme

Pyroglutamyl-histidyl-glycine: Quantitative Evidence vs. Analogs


Colon-Specific cAMP Increase vs. HepG2 Cells

pGlu-His-Gly-OH at 1 nM significantly increased intracellular cAMP concentration in non-tumorigenic YAMC colonic epithelial cells within 5–10 minutes, whereas no effect was observed in HepG2 human hepatoma cells under identical conditions [1]. This tissue-specific cAMP response is not replicated by TRH or TRH-Gly, which primarily signal through calcium mobilization and phospholipase C pathways in pituitary and CNS tissues [2].

Colon cAMP Response
Head-to-head
1 nM pGlu-His-Gly-OH increased cAMP in YAMC cells (5–10 min); no cAMP increase in HepG2 cells
Supports colon-specific signaling study fit
Tissue-selective response; protein binding cAMP assay
cAMP signaling colonic epithelial cells tissue specificity

Biphasic DNA Synthesis Inhibition in Colon Cells

pGlu-His-Gly-OH inhibited DNA synthesis in non-tumorigenic YAMC colonic epithelial cells with maximal effect at 10⁻⁸–10⁻⁹ M, but stimulated DNA synthesis at 10⁻⁴ M, indicating a biphasic dose-response [1]. Cell cycle analysis revealed arrest at the G₂/M transition after 8 hours of treatment, with no effect on apoptosis or necrosis [2]. By contrast, TRH and TRH-Gly do not exhibit antimitotic activity in colonic epithelium and instead stimulate pituitary cell proliferation via TRH receptors [3].

DNA Synthesis Inhibition
Reported
Maximal inhibition at 10⁻⁸–10⁻⁹ M; stimulation at 10⁻⁴ M; G₂/M arrest at 8 h; no apoptosis/necrosis
Reported colon cell-cycle effect context
Biphasic dose-response; ³H-thymidine incorporation assay
DNA synthesis inhibition cell cycle arrest colon mitosis inhibitor

Hypothalamic Catecholamine Release: vs. Cyclo(His-Pro)

In perfused rat hypothalamic synaptosomes, pGlu-His-Gly-OH (3) exhibited only a slight inhibitory activity on [³H]-norepinephrine release, whereas cyclo(His-Pro) (2) showed no effect on either norepinephrine or dopamine release [1]. In the same study, cyclo(Leu-Pro) (11) and cyclo(His-Gly) (14) produced significant inhibition of both neurotransmitters. TRH (1) was not directly compared in this assay, but previous studies indicate TRH stimulates catecholamine release in certain brain regions, contrasting with the inhibitory or neutral profile of pGlu-His-Gly-OH [2].

Catecholamine Release
Head-to-head
pGlu-His-Gly-OH: slight inhibition of [³H]-NE release; cyclo(His-Pro): no effect
Distinct neuromodulatory profile reported
Rat hypothalamic synaptosomes; NE/DA release assays
norepinephrine release dopamine release hypothalamic synaptosomes

Lack of Anorectic Activity

Initial reports claimed anorectic properties for pGlu-His-Gly-OH in female mice [1]. However, subsequent controlled studies in rats (10 μg/day and 100 μg/day s.c. for 20 days) and mice (0.17 μg/day) demonstrated no differences in body weight or food consumption compared to saline-treated controls over two months of observation [2]. A separate study also found no effect of synthetic pGlu-His-Gly-OH on food intake in female and male mice and male rats [3]. This contrasts with the well-established appetite-suppressing effects of certain TRH analogs and other neuropeptides.

Anorectic Activity
Head-to-head
No significant difference vs. saline control at 10–100 µg/kg/day s.c. in rats and mice
Not a functional anorectic agent; focus colon antimitotic
Controlled studies; 20-day treatment; 2-month observation
food intake body weight anorectic activity

Resistance to TRH-Degrading Ectoenzyme

TRH-degrading ectoenzyme (pyroglutamyl-peptidase II, TRH-DE, EC 3.4.19.6) specifically cleaves the pGlu-His bond of TRH (pGlu-His-Pro-NH₂) and pGlu-His-Xaa-Gly tetrapeptides [1]. However, pGlu-His-Gly-OH is a tripeptide lacking the proline residue essential for high-affinity recognition by this enzyme. Consequently, pGlu-His-Gly-OH exhibits greater resistance to TRH-DE-mediated degradation compared to TRH and TRH-Gly, which are rapidly inactivated in plasma and brain homogenates [2].

Peptidase Resistance
Class-level
pGlu-His-Gly-OH not a preferred substrate for TRH-degrading ectoenzyme; TRH rapidly degraded
Reported greater stability context vs. TRH
Enzyme specificity requires proline; in vitro degradation assay
peptide stability TRH-degrading ectoenzyme pyroglutamyl peptidase

Pyroglutamyl-histidyl-glycine Application Scenarios


Colonic Mitosis Inhibition Studies

pGlu-His-Gly-OH is the only endogenous peptide known to selectively inhibit colonic epithelial cell proliferation. It should be procured for studies investigating G₂/M cell cycle arrest mechanisms in non-tumorigenic colon cell lines (e.g., YAMC, IMCE), as documented by its biphasic dose-response for DNA synthesis inhibition (maximal at 10⁻⁸–10⁻⁹ M) and cAMP elevation at 1 nM [1]. TRH, TRH-Gly, and cyclo(His-Pro) cannot substitute because they lack colon-specific antimitotic activity.

cAMP Signaling in Colon Epithelium

This compound is the appropriate choice for experiments examining cAMP-mediated signaling in colon epithelial cells. The tissue-specific cAMP increase (observed in YAMC but not HepG2 cells at 1 nM) suggests engagement of a distinct colon-enriched GPCR [2]. Researchers investigating downstream effectors of cAMP in colon physiology or pathology should use pGlu-His-Gly-OH rather than TRH-family peptides, which predominantly signal via calcium/phospholipase C.

Hypothalamic Neuromodulation & Appetite Circuitry

Despite negative anorectic findings in whole-animal studies, pGlu-His-Gly-OH exhibits slight inhibitory activity on norepinephrine release in hypothalamic synaptosomes, distinct from the neutral effect of cyclo(His-Pro) and the stimulatory profile of TRH [3]. It is suitable for in vitro studies of hypothalamic neurotransmitter modulation where a subtle, non-TRH-like effect is desired. Procurement for in vivo appetite studies is not recommended based on null body weight and food intake data [4].

Peptidase Resistance Studies

pGlu-His-Gly-OH serves as a valuable comparator in assays evaluating substrate specificity of pyroglutamyl peptidases and TRH-degrading ectoenzyme. Its resistance to TRH-DE (due to absence of proline) contrasts with the rapid degradation of TRH and TRH-Gly [5]. Laboratories studying peptide stability, prodrug design, or enzyme kinetics should include pGlu-His-Gly-OH as a control to differentiate proline-dependent cleavage from generic pyroglutamyl hydrolysis.

Application
Selection Property
Validation Focus
Colonic mitosis inhibition studies
Colon-selective antimitotic activity (reported)
G₂/M arrest and DNA synthesis endpoints
cAMP signaling in colon epithelium
Tissue-specific cAMP modulation (reported)
cAMP response in colonic epithelial models
Hypothalamic catecholamine modulation
Slight NE release inhibition (reported)
Synaptosomal neurotransmitter release assays
Peptide stability studies
Resistance to TRH-degrading enzyme (class-level)
Degradation assay with pyroglutamyl peptidases

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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